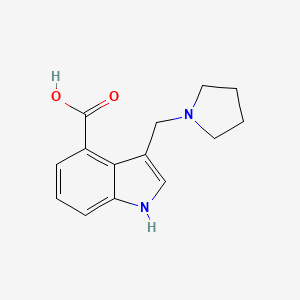![molecular formula C14H11BrN4O2 B1386886 5-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 1170554-63-8](/img/structure/B1386886.png)
5-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Vue d'ensemble
Description
The compound contains several structural components including a benzodioxin ring, a pyrrolopyrimidine ring, and an amine group . These components are common in many biologically active compounds.
Molecular Structure Analysis
The molecular structure of similar compounds has been determined by various spectroscopy techniques such as IR, 1H NMR, 13C NMR, and EI-MS .Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied. For instance, the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media yielded N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using various techniques .Applications De Recherche Scientifique
Application in Antibacterial Agents
- Scientific Field : Bioorganic Chemistry
- Summary of the Application : The compound has been studied for its potential as an antibacterial agent. It combines sulfonamide and benzodioxane fragments in its framework .
- Methods of Application or Experimental Procedures : The structures of the sulfonamide derivatives were determined by the IR, 1H NMR, 13C NMR, and EI-MS spectroscopy techniques .
- Results or Outcomes : The antibacterial potential of these molecules was ascertained by biofilm inhibition study against Escherichia coli and Bacillus subtilis. The results revealed that two of the compounds were rather active inhibitors of these two pathogenic bacterial strains .
Antifungal Agents
- Scientific Field : Pharmaceutical Chemistry
- Summary of the Application : Sulfonamides, which are part of the structure of the compound , have been used as antifungal agents .
- Methods of Application or Experimental Procedures : The specific methods of application would depend on the specific fungal infection being treated. Typically, these compounds would be synthesized in a lab and then tested for efficacy against various fungal strains .
- Results or Outcomes : While specific results for this compound aren’t available, sulfonamides in general have been found to be effective against numerous infections and bacterial strains .
Anti-inflammatory Agents
- Scientific Field : Pharmaceutical Chemistry
- Summary of the Application : Sulfonamides have also been used as anti-inflammatory agents .
- Methods of Application or Experimental Procedures : Again, the specific methods of application would depend on the specific condition being treated. These compounds would be synthesized in a lab and then tested for their anti-inflammatory properties .
- Results or Outcomes : While specific results for this compound aren’t available, sulfonamides in general have been found to have anti-inflammatory properties .
Antiprotozoal Agents
- Scientific Field : Pharmaceutical Chemistry
- Summary of the Application : Sulfonamides, which are part of the structure of the compound , have been used as antiprotozoal agents .
- Methods of Application or Experimental Procedures : The specific methods of application would depend on the specific protozoal infection being treated. Typically, these compounds would be synthesized in a lab and then tested for efficacy against various protozoal strains .
- Results or Outcomes : While specific results for this compound aren’t available, sulfonamides in general have been found to be effective against numerous infections and bacterial strains .
HIV Protease Inhibitors
- Scientific Field : Pharmaceutical Chemistry
- Summary of the Application : Some sulfonamide derivatives have been publicized with several claims in medical field as potent HIV protease inhibitors .
- Methods of Application or Experimental Procedures : These compounds would be synthesized in a lab and then tested for their inhibitory properties against HIV protease .
- Results or Outcomes : While specific results for this compound aren’t available, some sulfonamide derivatives have been found to be potent HIV protease inhibitors .
Anti-cancer Agents
- Scientific Field : Pharmaceutical Chemistry
- Summary of the Application : Some sulfonamide derivatives have also been reported to display excellent inhibition properties against carbonic anhydrase and are useful in the treatment of Alzheimer’s disease .
- Methods of Application or Experimental Procedures : These compounds would be synthesized in a lab and then tested for their anti-cancer properties .
- Results or Outcomes : While specific results for this compound aren’t available, some sulfonamide derivatives have been found to be effective anti-cancer agents .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN4O2/c15-9-6-16-13-12(9)14(18-7-17-13)19-8-1-2-10-11(5-8)21-4-3-20-10/h1-2,5-7H,3-4H2,(H2,16,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPVFPFCHVQDGBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC3=NC=NC4=C3C(=CN4)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(4-Propylphenyl)sulfonyl]piperidin-4-one](/img/structure/B1386804.png)
![1-[6-(4-Methylpiperidin-1-yl)pyridazin-3-yl]piperidine-3-carboxylic acid](/img/structure/B1386805.png)
![N-[1-(4-Methoxyphenyl)-3-methyl-1H-pyrazolo-[3,4-d][1,3]thiazol-5-yl]-N-methylglycine](/img/structure/B1386806.png)
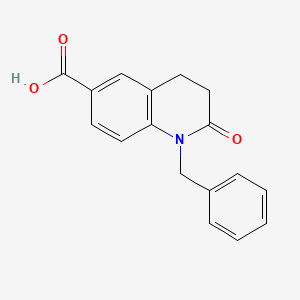
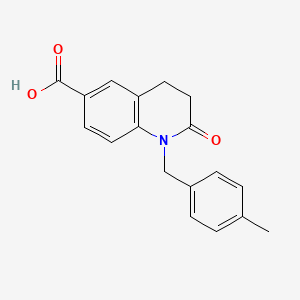
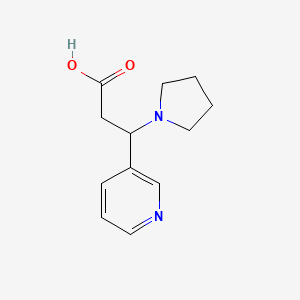
![2,3-Dimethyl-6-(4-methylphenyl)-5,6-dihydro-4H-pyrrolo[1,2-a]thieno[3,2-f][1,4]diazepine](/img/structure/B1386811.png)
![3-{[(4-Fluorophenyl)thio]methyl}-4-methoxybenzaldehyde](/img/structure/B1386812.png)
![{6-[(Diethylamino)carbonyl]-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl}acetic acid](/img/structure/B1386813.png)
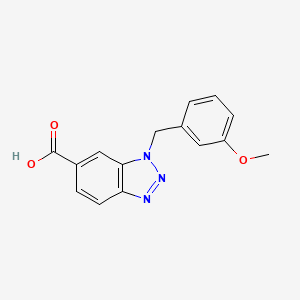
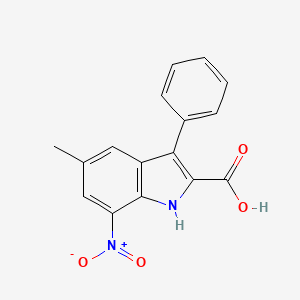
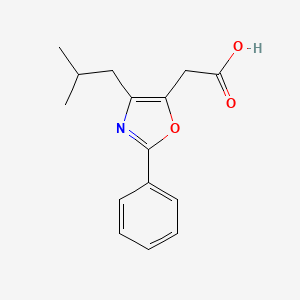
![Ethyl (4-{[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}phenyl)acetate](/img/structure/B1386824.png)
